![molecular formula C13H22N2O6 B14602629 L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]- CAS No. 58810-15-4](/img/structure/B14602629.png)
L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]- is a synthetic compound that combines the amino acids L-proline and L-serine. This compound is often used in peptide synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]- typically involves the protection of the amino group of L-serine with a tert-butoxycarbonyl (Boc) group, followed by coupling with L-proline. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc protecting group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like trifluoroacetic acid (TFA) for deprotection .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohol derivatives .
Scientific Research Applications
L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]- has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and as a component of peptide-based drugs.
Industry: Utilized in the production of specialized peptides and proteins for various industrial applications.
Mechanism of Action
The mechanism of action of L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in peptide synthesis and modification. It may also interact with cellular receptors and proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-L-tyrosyl-
- L-Proline, 1-[N-[1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl]glycyl-
- L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-S-(triphenylmethyl)-L-
Uniqueness
L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]- is unique due to its specific combination of L-proline and L-serine, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in peptide synthesis and research .
Properties
CAS No. |
58810-15-4 |
|---|---|
Molecular Formula |
C13H22N2O6 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
(2S)-1-[(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H22N2O6/c1-13(2,3)21-12(20)14-8(7-16)10(17)15-6-4-5-9(15)11(18)19/h8-9,16H,4-7H2,1-3H3,(H,14,20)(H,18,19)/t8-,9-/m0/s1 |
InChI Key |
JAYOUDXNUKOVLR-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)N1CCCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



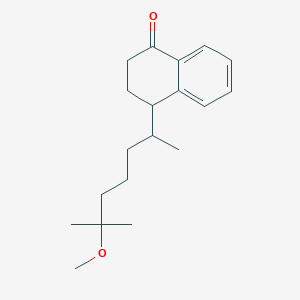
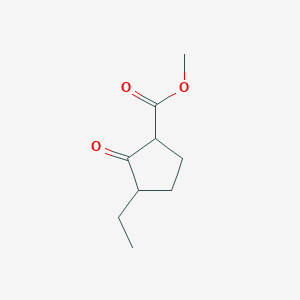
![2-[(E)-(Cyclohexylimino)methyl]benzaldehyde](/img/structure/B14602571.png)

![Ethyl 4-[(phenylcarbamoyl)oxy]benzene-1-carbodithioate](/img/structure/B14602581.png)
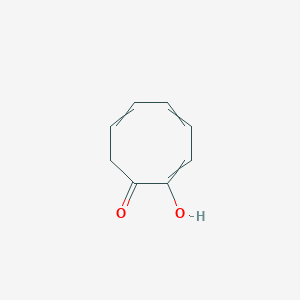



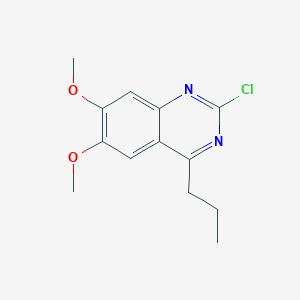
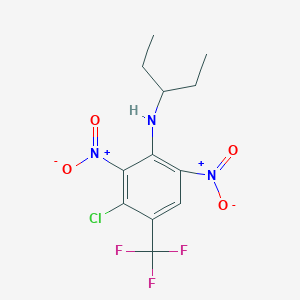
![1-[1,1-Bis(hexyloxy)propoxy]hexane](/img/structure/B14602646.png)
![3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14602653.png)
